



# Application Notes and Protocols for AU-24118: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation of stock solutions and formulations of **AU-24118**, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader.

**AU-24118** targets the mSWI/SNF ATPases (SMARCA2 and SMARCA4) and PBRM1 for degradation.[1][2][3] It achieves this by binding to the bromodomains of SMARCA2 and SMARCA4 and recruiting the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3] This compound has demonstrated antitumor activity, notably in prostate cancer models.[1][2][4]

# **Physicochemical Properties and Storage**

Proper handling and storage of AU-24118 are crucial for maintaining its stability and activity.



Property	Value	Reference
Molecular Formula	C37H40N6O4	[1]
Molecular Weight	632.75 g/mol	[1]
CAS Number	3084244-26-5	[1]
Appearance	Light yellow to brown solid	[2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months, -20°C for 1 month	[1]

# **Preparation of AU-24118 Stock Solutions**

The choice of solvent is critical for dissolving **AU-24118** effectively for in vitro experiments. DMSO is the most commonly used solvent. To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2]

**In Vitro Stock Solution Preparation** 

Solvent	Concentration	Method
DMSO	8.33 mg/mL (13.16 mM)	Use of ultrasonic bath, warming, and heating to 60°C may be required.[1] It is important to use newly opened, hygroscopic DMSO as it significantly impacts solubility.[2]
DMSO	10 mM	No specific method detailed, but likely involves similar techniques as above.[3]
DMSO	125 mg/mL (279.06 mM)	Requires ultrasonic bath, warming, and heating to 60°C. [5]



Here is a general protocol for preparing a 10 mM stock solution in DMSO:

- Weigh out the required amount of **AU-24118** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
- If dissolution is slow, use an ultrasonic bath and/or gentle warming (up to 60°C) until the solid is completely dissolved.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
- Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

#### In Vivo Formulations

The oral bioavailability of **AU-24118** allows for administration via oral gavage.[4][6] Several formulation protocols have been reported for in vivo studies. The preparation of fresh solutions immediately prior to administration is recommended.[4]

# **Reported In Vivo Formulations**



Formulation Components	Final Concentration	Administration Route
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.83 mg/mL (≥ 1.31 mM)	Not specified, likely oral
10% DMSO, 90% (20% SBE- β-CD in saline)	≥ 0.83 mg/mL (≥ 1.31 mM)	Not specified, likely oral
10% DMSO, 90% corn oil	≥ 0.83 mg/mL (≥ 1.31 mM)	Not specified, likely oral
50% PEG300, 50% saline	12.5 mg/mL (19.76 mM) (Suspended solution, requires sonication)	Not specified, likely oral
PEG200, 10% D-α-Tocopherol polyethylene glycol 1000 succinate, 1% Tween-80	Not specified	Oral Gavage
10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, 40% of 1% Tween-80 in water	Not specified	Oral Gavage

## **Detailed Protocol for an Oral Gavage Formulation**

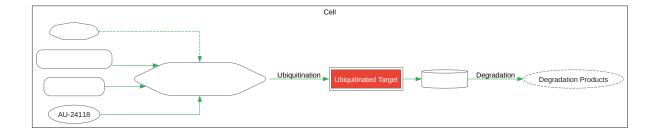
This protocol is based on a reported formulation for in vivo experiments[4]:

- Weigh the required amount of AU-24118.
- Dissolve the **AU-24118** in PEG200. Use sonication and vortexing until completely dissolved.
- Add five volumes of 10% D-α-Tocopherol polyethylene glycol 1000 succinate and mix vigorously.
- Add four volumes of 1% Tween-80 and shake vigorously to ensure a homogenous mixture.
- This formulation should be prepared fresh immediately before administration to animals via oral gavage.



# **Experimental Workflows and Signaling Pathways**

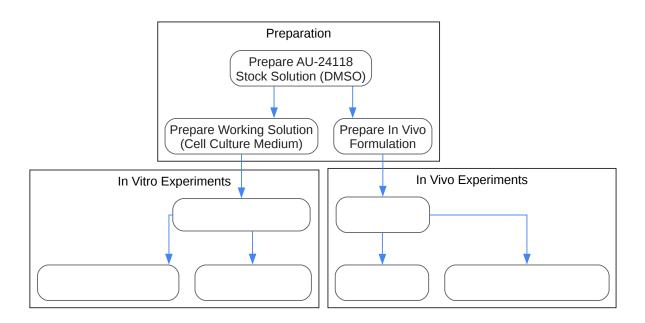
The following diagrams illustrate the mechanism of action of **AU-24118** and a general workflow for its application in research.



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Caption: Mechanism of action of AU-24118 as a PROTAC degrader.





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Caption: General experimental workflow for using AU-24118.

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